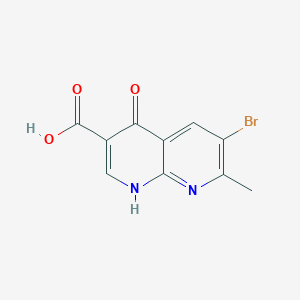![molecular formula C10H10N4 B13406484 [4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
[4,4'-Bipyridine]-3,3'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4’-Bipyridine]-3,3’-diamine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridine]-3,3’-diamine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines.
Ullmann Coupling: This method involves the homocoupling of halopyridines in the presence of copper.
Wurtz Coupling: This method involves the reaction of halopyridines with sodium metal.
Industrial Production Methods
Industrial production of [4,4’-Bipyridine]-3,3’-diamine often employs large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4,4’-Bipyridine]-3,3’-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
[4,4’-Bipyridine]-3,3’-diamine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4,4’-Bipyridine]-3,3’-diamine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with different spatial arrangement of nitrogen atoms.
3,3’-Bipyridine: Similar to [4,4’-Bipyridine]-3,3’-diamine but with different substitution pattern.
4,4’-Bipyridine: The parent compound of [4,4’-Bipyridine]-3,3’-diamine.
Uniqueness
[4,4’-Bipyridine]-3,3’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-(3-aminopyridin-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-9-5-13-3-1-7(9)8-2-4-14-6-10(8)12/h1-6H,11-12H2 |
Clave InChI |
FCOWDEJLYZAJAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C2=C(C=NC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
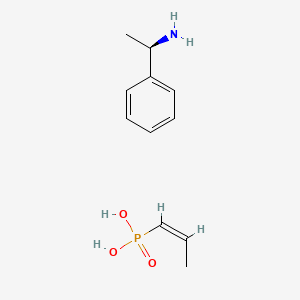
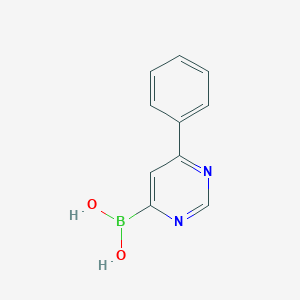
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

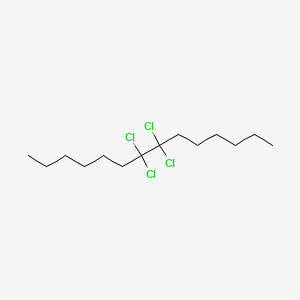
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
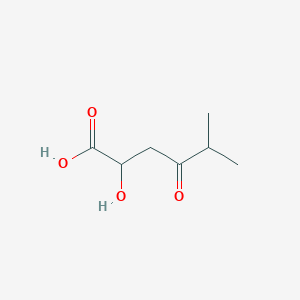
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
